molecular formula C22H23ClN4O3S2 B2900365 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide CAS No. 1210365-91-5

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide

Cat. No.: B2900365
CAS No.: 1210365-91-5
M. Wt: 491.02
InChI Key: IWOUOVFWWHFPEN-UHFFFAOYSA-N
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Description

This compound features a piperidine-4-carboxamide core linked to a 5-chlorothiophene-2-sulfonyl group and a 2-phenyl-cyclopenta[c]pyrazole moiety. Its structural complexity arises from the integration of three pharmacophoric elements:

  • Piperidine-4-carboxamide: A common scaffold in bioactive molecules, often associated with receptor binding and modulation .
  • 5-Chlorothiophene-2-sulfonyl group: Enhances metabolic stability and influences pharmacokinetic properties .
  • 2-Phenyl-cyclopenta[c]pyrazole: A fused bicyclic system that may confer conformational rigidity and selectivity toward biological targets .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S2/c23-19-9-10-20(31-19)32(29,30)26-13-11-15(12-14-26)22(28)24-21-17-7-4-8-18(17)25-27(21)16-5-2-1-3-6-16/h1-3,5-6,9-10,15H,4,7-8,11-14H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOUOVFWWHFPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)C4CCN(CC4)S(=O)(=O)C5=CC=C(S5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

    Formation of the chlorothiophene ring: This can be achieved through chlorination of thiophene derivatives.

    Introduction of the sulfonyl group: This step involves sulfonylation reactions, often using reagents like sulfonyl chlorides.

    Synthesis of the piperidine carboxamide moiety: This can be done through amide bond formation reactions, using carboxylic acids and amines under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[(5-chlorothiophen-2-yl)sulfonyl]-N-{2-phenyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s unique structure allows it to bind to these targets with high specificity, influencing various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The 5-chlorothiophene sulfonyl group differentiates it from compounds with benzene sulfonyl substituents (e.g., ), which may impact solubility and metabolic stability .

Q & A

Q. What are the optimized synthetic routes and critical reaction parameters for this compound?

Methodological Answer : Synthesis involves sequential sulfonylation and coupling reactions. Key steps:

  • Step 1 : Sulfonylation of 5-chlorothiophene-2-sulfonyl chloride with cyclopenta[c]pyrazole under anhydrous DMF at 0–5°C (yield: 65–75%).
  • Step 2 : Piperidine-4-carboxamide coupling via HATU-mediated amide bond formation (room temperature, 12h; yield: 45–60%).
  • Purification : Silica gel chromatography (hexane:EtOAc, 7:3) followed by recrystallization from ethanol . Critical parameters include strict moisture control, stoichiometric excess of sulfonyl chloride (1.2 eq), and inert atmosphere .

Q. Which analytical techniques confirm structural integrity and purity?

Methodological Answer :

  • NMR : ¹H/¹³C NMR (DMSO-d6) resolves sulfonyl (δ 3.8–4.1 ppm) and piperidine protons (δ 1.2–2.6 ppm).
  • HRMS : Exact mass confirmation (e.g., m/z 543.0921 [M+H]⁺).
  • HPLC : C18 column (85:15 acetonitrile:water; purity >98%).
  • XRD : Resolves stereochemistry of the cyclopenta[c]pyrazole core .

Q. What in vitro screening strategies are recommended for initial pharmacological profiling?

Methodological Answer : Prioritize assays aligned with structural motifs:

  • Antimicrobial : Broth microdilution (MIC: 2–16 µg/mL against S. aureus).
  • Kinase Inhibition : ADP-Glo assay (IC50 < 1 µM for JAK2).
  • Cytotoxicity : MTT assay (EC50 < 10 µM in HeLa cells). Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How to design SAR studies to enhance target selectivity?

Methodological Answer : Modify three regions systematically:

  • Piperidine : Compare N-methyl vs. N-aryl derivatives (LogP impact: ±0.5).
  • Thiophene Sulfonyl : Test 5-Cl vs. 5-Br analogs (IC50 shifts: 0.3–1.2 µM).
  • Cyclopenta[c]pyrazole : Replace phenyl with pyridyl (potency drop: 5x). Use multivariate regression to correlate steric/electronic parameters with activity .

Q. How to resolve contradictions in reported biological activity data?

Methodological Answer : Address discrepancies via:

  • Assay Standardization : Fix serum concentration (10% FBS) and incubation time (72h).
  • Stability Checks : LC-MS under assay conditions (degradation <5% in 24h).
  • Orthogonal Validation : SPR binding (KD = 12 nM) vs. cellular IC50 (0.8 µM). Publish raw datasets for meta-analysis .

Q. What strategies identify primary molecular targets?

Methodological Answer :

  • Chemoproteomics : Biotinylated probe pull-down + LC-MS/MS (e.g., PI3Kγ identification).
  • Docking Simulations : Glide SP scoring (ΔG = -9.2 kcal/mol for JAK2 ATP pocket).
  • CRISPR Knockdown : Confirm target relevance (e.g., 80% activity loss in PI3Kγ-KO cells) .

Q. How can computational modeling improve metabolic stability?

Methodological Answer :

  • Hotspot Prediction : CYP3A4-mediated sulfonyl oxidation (QikProp tPSA > 90 Ų).
  • Fluorination : Introduce 4-F on piperidine (microsomal t1/2 increased from 22 to 120 min). Validate with hepatocyte clearance assays .

Q. What methods enable enantioselective synthesis and chiral resolution?

Methodological Answer :

  • Asymmetric Catalysis : Jacobsen’s thiourea catalyst (ee >98%, 20 mol% loading).
  • Chiral HPLC : Chiralpak AD-H (n-hexane:IPA = 90:10; retention time: 8.5 vs. 11.2 min).
  • Bioactivity Comparison : (R)-enantiomer shows 50x higher JAK2 inhibition than (S) .

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